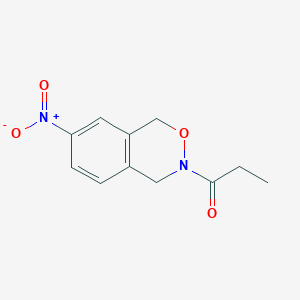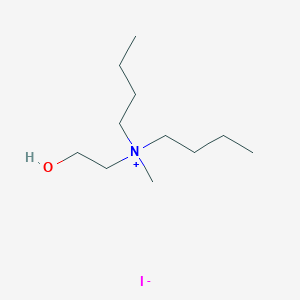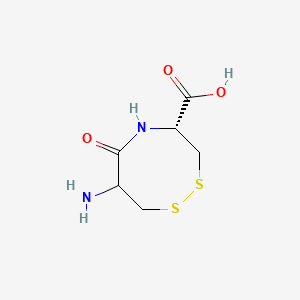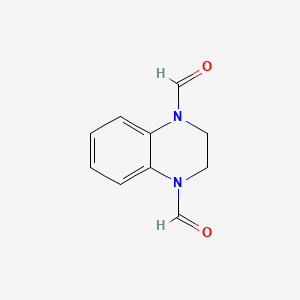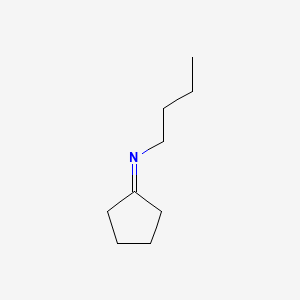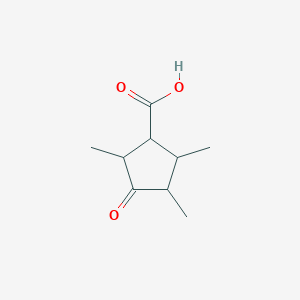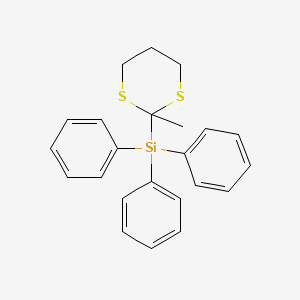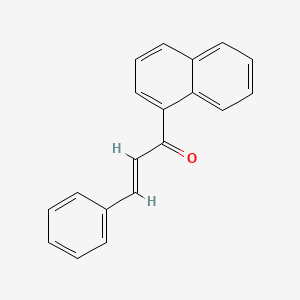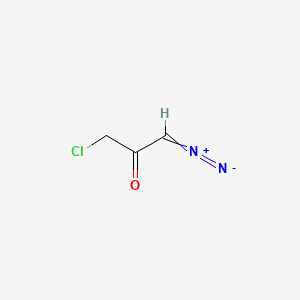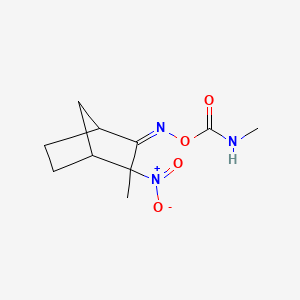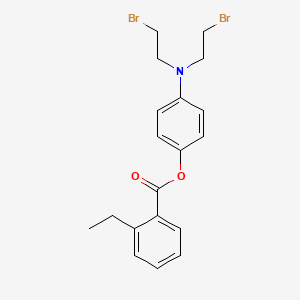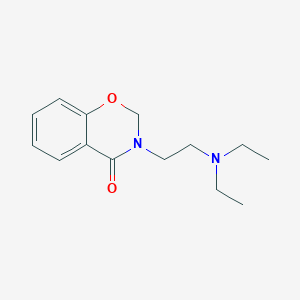
4H-1,3-Benzoxazin-4-one, 3-(2-(diethylamino)ethyl)-2,3-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,3-Benzoxazin-4-one, 3-(2-(diethylamino)ethyl)-2,3-dihydro- is a heterocyclic compound that belongs to the benzoxazinone family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a benzene ring fused with an oxazine ring, which is further substituted with a diethylaminoethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzoxazin-4-one, 3-(2-(diethylamino)ethyl)-2,3-dihydro- typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method is the one-pot synthesis using iminium cation from cyanuric chloride and dimethylformamide as a cyclizing agent . This method is performed under mild conditions and involves the following steps:
- Preparation of N-acylated anthranilic acid derivative.
- Cyclization using cyanuric chloride and dimethylformamide to form the benzoxazinone ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions with optimized conditions for higher yield and purity.
化学反応の分析
Types of Reactions
4H-1,3-Benzoxazin-4-one, 3-(2-(diethylamino)ethyl)-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: Conversion to oxo derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the oxazine ring to form dihydro derivatives.
Substitution: Nucleophilic substitution reactions at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzoxazinones.
科学的研究の応用
4H-1,3-Benzoxazin-4-one, 3-(2-(diethylamino)ethyl)-2,3-dihydro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly against human neutrophil elastase.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Industry: Used in the development of herbicides and fungicides due to its biological activity.
作用機序
The mechanism of action of 4H-1,3-Benzoxazin-4-one, 3-(2-(diethylamino)ethyl)-2,3-dihydro- involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of human neutrophil elastase by forming hydrogen bonds and π–π interactions with the enzyme’s active site . This inhibition can lead to reduced inflammation and potential therapeutic effects in diseases involving excessive elastase activity.
類似化合物との比較
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds have a sulfur atom in place of the oxygen in benzoxazinones and exhibit similar biological activities.
4H-1,4-Benzoxazin-3-ones: Naturally occurring compounds with herbicidal properties.
3H-Quinazolin-4-ones: Compounds with a similar core structure used in medicinal chemistry.
Uniqueness
4H-1,3-Benzoxazin-4-one, 3-(2-(diethylamino)ethyl)-2,3-dihydro- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its diethylaminoethyl group enhances its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry research.
特性
CAS番号 |
21162-93-6 |
|---|---|
分子式 |
C14H20N2O2 |
分子量 |
248.32 g/mol |
IUPAC名 |
3-[2-(diethylamino)ethyl]-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C14H20N2O2/c1-3-15(4-2)9-10-16-11-18-13-8-6-5-7-12(13)14(16)17/h5-8H,3-4,9-11H2,1-2H3 |
InChIキー |
BFSTVIQBRWJMPZ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCN1COC2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


